molecular formula C6H8ClNS B3203992 2-Chloro-4-isopropylthiazole CAS No. 1026081-93-5

2-Chloro-4-isopropylthiazole

Cat. No.: B3203992
CAS No.: 1026081-93-5
M. Wt: 161.65 g/mol
InChI Key: BFALXWBEFRTJRI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-4-isopropylthiazole typically involves the reaction of appropriate thiazole precursors with chlorinating agents under controlled conditions. One common method includes the chlorination of 4-isopropylthiazole using thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Mechanism of Action

The mechanism of action of 2-Chloro-4-isopropylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and the presence of reactive sites allow it to interact with enzymes, receptors, and other biomolecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

2-Chloro-4-isopropylthiazole can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

2-chloro-4-propan-2-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFALXWBEFRTJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

500 mg of 4-isopropyl-thiazol-2-yl amine obtained in step 93-2 was dissolved in 10 ml of acetonitrile and 900 mg of cupper(II) chloride dehydrate was added to the mixture, followed by adding 630 μl of t-BuNO2 thereto dropwise. The resulting mixture was heated to 65° C. and stirred for 2 hr. The resulting solution was cooled to room temperature and the reaction was terminated by adding water. The resulting mixture was extracted twice with ethyl acetate and washed with water and saline solution. The organic layer was dried over anhydrous magnesium sulfate and concentrated under a reduced pressure to obtain 500 mg of the title compound as a light brown oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step Two
Quantity
630 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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